Ronacaleret hydrochloride is a novel compound classified as a calcilytic, which acts as an antagonist to the calcium-sensing receptor (CaSR). This receptor plays a crucial role in regulating calcium homeostasis in the body. Ronacaleret hydrochloride was developed with the aim of improving bone density and has shown potential in treating conditions such as osteoporosis by mimicking hypocalcemia, thereby stimulating parathyroid hormone release. Its development was driven by the need for more effective treatments that could enhance bone mass without significant side effects associated with prolonged parathyroid hormone elevation.
Ronacaleret hydrochloride, also referred to by its developmental code SB-751689, is derived from modifications of earlier calcilytic compounds. The initial discovery involved high-throughput screening of various chemical entities, leading to the identification of its structure and biological activity. Ronacaleret hydrochloride belongs to the class of 3H-quinazolin-4-ones, which are known for their diverse biological activities including analgesia and anti-tussive effects. It has been primarily investigated for its ability to increase bone mineral density in postmenopausal women, showcasing its therapeutic potential in osteoporosis management .
The synthesis of ronacaleret hydrochloride involves several key steps:
Ronacaleret hydrochloride has a complex molecular structure characterized by the following features:
Crystallographic studies have provided insights into its three-dimensional arrangement, revealing how it interacts at the molecular level with biological targets .
Ronacaleret hydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for understanding how ronacaleret functions within the body and how it can be optimized for therapeutic use .
Ronacaleret hydrochloride exerts its effects primarily through antagonism of the calcium-sensing receptor:
This mechanism highlights ronacaleret's potential as a therapeutic agent in managing osteoporosis by enhancing bone density while carefully monitoring hormonal responses .
Ronacaleret hydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as solid-state nuclear magnetic resonance spectroscopy have been employed to characterize its crystalline forms and assess stability profiles .
Ronacaleret hydrochloride's primary application lies in its potential use as a therapeutic agent for osteoporosis. Clinical trials have demonstrated its ability to enhance bone mineral density significantly compared to placebo treatments. Additionally, ongoing research explores its utility in other conditions related to calcium metabolism disorders.
Ronacaleret hydrochloride (chemical name: (R)-3-(3-(3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)-4,5-difluorophenyl)propanoic acid hydrochloride) is a selective small molecule antagonist of the calcium-sensing receptor (CaSR) with the molecular formula C₂₅H₃₂ClF₂NO₄ and a molecular weight of 483.98 g/mol [8] [9]. The compound features a chiral center with absolute (R)-configuration at the 2-hydroxypropoxy moiety, which is critical for its pharmacological activity. Its chemical structure incorporates several distinctive domains: a 2,3-dihydro-1H-indene group linked to a tertiary amine via a methylene bridge, a fluorinated phenylpropanoic acid moiety, and a hydroxypropoxy linker connecting these domains [1] [9].
Ronacaleret binds to the heptahelical transmembrane domain (7TMD) of CaSR rather than the orthosteric extracellular Venus flytrap (VFT) domain where calcium ions bind [4] [6]. This places it in the category of type II calcilytics that function as negative allosteric modulators. Mutagenesis studies of CaSR have identified specific residues within transmembrane helices 3, 5, 6, and 7 that form the allosteric binding pocket [5]. The fluorinated aromatic system of ronacaleret forms hydrophobic interactions with Phe-668, Trp-818, and Phe-821, while the protonated tertiary amine engages in ionic bonding with Glu-837 in the extracellular loop region [4] [10]. The carboxylic acid moiety participates in hydrogen bonding with Ser-820, a residue critical for differentiating between calcimimetic and calcilytic activities [6].
Table 1: Key Molecular Features of Ronacaleret Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C₂₅H₃₂ClF₂NO₄ |
Molecular Weight | 483.98 g/mol |
CAS Number (hydrochloride) | 702686-96-2 |
CAS Number (free base) | 753449-67-1 |
IUPAC Name | (R)-3-(3-(3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)-4,5-difluorophenyl)propanoic acid hydrochloride |
Primary Target | Calcium-sensing receptor (CaSR) |
Binding Domain | Transmembrane heptahelical domain (7TMD) |
Mechanism | Negative allosteric modulator (Calcilytic) |
The indane ring system contributes significantly to ronacaleret's receptor affinity by mimicking aromatic residues of endogenous CaSR modulators, while the difluorophenyl group enhances membrane permeability and metabolic stability [1] [9]. The stereospecificity of the hydroxypropoxy linker is essential, as the (S)-enantiomer demonstrates substantially reduced antagonistic activity. X-ray crystallographic studies of related calcilytics reveal that this chiral center determines proper orientation of the hydrogen-bonding network within the 7TMD pocket [4].
Ronacaleret hydrochloride functions as a negative allosteric modulator of CaSR, reducing the receptor's sensitivity to extracellular calcium ions (Ca²⁺). Under physiological conditions, elevated serum Ca²⁺ activates CaSR on parathyroid chief cells, initiating Gq/11-mediated signaling that suppresses parathyroid hormone (PTH) secretion through phospholipase C (PLC) activation and intracellular calcium mobilization [4] [10]. Ronacaleret binds to the 7TMD, stabilizing an inactive receptor conformation that shifts the concentration-response curve for Ca²⁺ to the right, thereby inhibiting G-protein coupling and signal transduction [5] [6].
This antagonism produces a transient pulsatile increase in PTH secretion that mimics the endogenous pulsatility observed with intermittent PTH therapy. Unlike the continuous hyperparathyroidism seen in pathological states, ronacaleret-induced PTH elevation follows a distinct pharmacokinetic-pharmacodynamic profile: peak PTH concentrations occur approximately 1-2 hours post-dose, returning to baseline within 4-6 hours [3] [11]. This pulsatile profile is crucial for its anabolic bone effects, as demonstrated in clinical studies where postmenopausal women receiving ronacaleret (100-400 mg/day) exhibited dose-dependent PTH increases of 1.5- to 3-fold above baseline [3] [11].
The molecular basis for this transient effect lies in the allosteric modulation kinetics. Ronacaleret exhibits use-dependent inhibition, binding preferentially to the calcium-activated state of CaSR and accelerating receptor dissociation from G-proteins. However, unlike orthosteric antagonists, ronacaleret does not completely abolish CaSR signaling but rather modulates signal amplitude and duration [4] [6]. This partial inhibition creates a "ceiling effect" that prevents uncontrolled PTH hypersecretion while maintaining the receptor's ability to respond to extreme hypercalcemia—a critical safety feature absent in earlier CaSR antagonists [10].
Table 2: PTH Secretion Dynamics Following Ronacaleret Administration
Time Post-Dose | PTH Response | Cellular Signaling Events |
---|---|---|
0-30 minutes | Rapid PTH elevation (1.5-3x baseline) | CaSR antagonism → reduced Gq activation → decreased intracellular Ca²⁺ release → vesicular exocytosis |
1-2 hours | Peak PTH concentration | Maximal inhibition of CaSR signaling → sustained PTH synthesis and secretion |
2-4 hours | Gradual PTH decline | Receptor desensitization mechanisms → β-arrestin recruitment → signal dampening |
4-6 hours | Return to baseline PTH levels | Ronacaleret clearance → restoration of CaSR sensitivity to extracellular Ca²⁺ |
The downstream signaling consequences involve both Gq/11 and Gi/o pathways. Ronacaleret-mediated CaSR inhibition reduces PLCβ activity, diminishing inositol trisphosphate (IP₃) production and protein kinase C (PKC) activation. Concurrently, it alleviates Gi/o-mediated inhibition of adenylyl cyclase, permitting moderate cAMP accumulation that facilitates PTH vesicle exocytosis without promoting excessive gene transcription [5] [10]. This balanced modulation results in the transient PTH spike that distinguishes calcilytics from permanent CaSR inactivation seen in hereditary disorders like familial hypocalciuric hypercalcemia (FHH) [6].
Ronacaleret hydrochloride (SB-751689A) belongs to a pharmacological class known as calcilytics—structurally diverse CaSR antagonists investigated primarily for osteoporosis treatment. When compared to first-generation calcilytics like NPS-2143 and second-generation compounds such as encaleret (JTT-305/MK-5442), ronacaleret demonstrates distinctive molecular and pharmacological properties [6] [10].
Structural differences significantly influence receptor binding kinetics. While NPS-2143 features a monocyclic quinazolinone core with high lipophilicity, ronacaleret incorporates a bicyclic indane system connected to a fluorinated phenylpropanoic acid via a chiral hydroxypropyl linker [9]. This configuration imparts enhanced aqueous solubility at physiological pH compared to NPS-2143, potentially improving oral bioavailability. Encaleret (JTT-305/MK-5442) shares the difluorophenylpropanoic acid moiety with ronacaleret but replaces the indane system with a benzothiazole group, resulting in slightly higher CaSR affinity (IC₅₀ ≈ 20 nM vs. 50 nM for ronacaleret) but reduced selectivity against related family C GPCRs [6] [10].
In preclinical models, ronacaleret exhibited superior tissue selectivity for parathyroid CaSR over renal CaSR. This contrasts with NPS-2143, which significantly increased urinary calcium excretion at bone-effective doses. The molecular basis appears linked to ronacaleret's differential effects on β-arrestin recruitment: in parathyroid cells, it minimally engages β-arrestin-2, allowing rapid signal termination, whereas in renal tubules, it promotes β-arrestin-mediated CaSR internalization that could blunt calcium reabsorption [5] [10].
Table 3: Comparative Pharmacology of Investigational Calcilytics
Parameter | Ronacaleret | Encaleret (JTT-305/MK-5442) | NPS-2143 |
---|---|---|---|
Chemical Class | Indanylaminopropoxy-difluorophenylpropanoate | Benzothiazolylaminopropoxy-difluorophenylpropanoate | Quinazolinone |
CaSR IC₅₀ | 50 nM | 20 nM | 43 nM |
Oral Bioavailability | ~60% (rat) | ~45% (rat) | ~15% (rat) |
PTH Elevation Duration | 4-6 hours | 3-5 hours | 5-7 hours |
BMD Effect (Trabecular) | +3.9-13.3% (spine) | +8.1% (spine) | Not tested clinically |
Renal Calcium Handling | Minimal change in urinary Ca²⁺ excretion | Moderate increase in urinary Ca²⁺ | Significant calciuria |
Clinical efficacy data revealed important differences in bone anabolic responses. In a randomized controlled trial of postmenopausal women with osteoporosis, ronacaleret (400 mg/day) increased lumbar spine trabecular bone mineral density (BMD) by 13.3% after 12 months, comparable to teriparatide (24.4%) but superior to alendronate (4.9%) [3]. However, cortical bone at the proximal femur showed small decreases (-0.8%) with ronacaleret, whereas teriparatide produced gains (3.9%). This diverges from encaleret, which demonstrated more balanced cortical and trabecular effects in animal models but failed to show significant BMD improvements in phase II human trials [3] [6].
The pharmacokinetic profiles also differ substantially. Ronacaleret has a terminal half-life of approximately 12-15 hours in humans, supporting once-daily dosing, while NPS-2143 requires twice-daily administration due to its shorter half-life (4-6 hours). Encaleret shows nonlinear pharmacokinetics with dose-dependent absorption, complicating clinical dosing regimens [6]. Importantly, ronacaleret's metabolism involves primarily CYP3A4-mediated oxidation without producing pharmacologically active metabolites—a distinction from earlier calcilytics that formed long-lived active derivatives contributing to prolonged PTH elevation and hypercalcemia risk [1] [10].
Despite promising phase II data, ronacaleret's development was discontinued due to insufficient cortical bone gains and gastrointestinal side effects. This contrasts with newer calcilytics like AXS-096 that incorporate tissue-selective signaling bias—specifically designed to activate Gq signaling while sparing β-arrestin recruitment in cortical bone. These third-generation compounds represent a pharmacological evolution addressing the limitations observed with ronacaleret [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7